Molecular weight and formula of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Molecular weight and formula of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Technical Monograph: 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Abstract
This technical guide provides an in-depth analysis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, a secondary alcohol derivative of the 2-chloro-4-morpholinoacetophenone scaffold.[1] This compound represents a critical intermediate class in the synthesis of tyrosine kinase inhibitors (TKIs), specifically targeting ALK and ROS1 pathways. This monograph details its molecular identity, physicochemical properties, synthetic production via nucleophilic aromatic substitution (
Part 1: Molecular Identity & Physicochemical Profile
The precise determination of molecular weight and formula is foundational for stoichiometric calculations in drug development.[1] The compound features a chiral center at the benzylic position, existing as a racemate unless stereoselectively synthesized.[1]
Core Molecular Data[2]
| Parameter | Value | Technical Note |
| IUPAC Name | 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol | Systematic nomenclature |
| Common Name | 1-(2-chloro-4-morpholinophenyl)ethanol | Preferred in process chemistry |
| Molecular Formula | C₁₂H₁₆ClNO₂ | Confirmed by elemental composition |
| Molecular Weight | 241.71 g/mol | Average mass for stoichiometry |
| Monoisotopic Mass | 241.0869 Da | Based on |
| CAS Number | Not widely listed | Derivative of CAS 13524-04-4 (analog) |
| Chirality | 1 Chiral Center (C1 of ethyl chain) | Typically isolated as (RS)-racemate |
Structural Composition Analysis[1]
-
Phenyl Core: A trisubstituted benzene ring providing the structural scaffold.[1]
-
2-Chloro Substituent: An ortho-chloro group (relative to the ethanol chain) that induces steric twist, influencing the planarity and solubility of the molecule.[1]
-
4-Morpholino Group: A saturated heterocycle attached via nitrogen at the para-position.[1] This group is a classic "solubilizing tail" in medicinal chemistry, enhancing metabolic stability and hydrogen bond acceptance.[1]
-
1-Hydroxyethyl Group: A secondary alcohol functionality capable of further derivatization (e.g., mesylation for nucleophilic displacement) or acting as a hydrogen bond donor.[1]
Part 2: Synthesis & Production Protocols
The synthesis of 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol follows a robust, two-step industrial route starting from commercially available 2,4-dichloroacetophenone.[1] This pathway leverages the electronic differentiation of the halogen substituents.[1]
Reaction Pathway Diagram[1]
The following diagram illustrates the stepwise conversion from the dihalo-precursor to the final alcohol.
Figure 1: Synthetic workflow for 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol via regioselective SnAr and hydride reduction.
Detailed Experimental Protocol
Step 1: Regioselective Nucleophilic Aromatic Substitution (
-
Rationale: The acetyl group at C1 is an electron-withdrawing group (EWG) that activates the para-position (C4) for nucleophilic attack. The ortho-position (C2) is less activated due to steric hindrance and the specific resonance contribution of the carbonyl.[1]
-
Protocol:
-
Charge a reaction vessel with 2,4-dichloroacetophenone (1.0 eq) and potassium carbonate (2.0 eq) in DMSO (5 vol).
-
Add morpholine (1.2 eq) dropwise.[1]
-
Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC for the disappearance of starting material.[1]
-
Workup: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Recrystallize from ethanol to yield the intermediate ketone: 1-[2-chloro-4-(morpholin-4-yl)phenyl]ethanone.[1]
-
Step 2: Carbonyl Reduction
-
Rationale: Sodium borohydride (
) is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aryl chloride or the morpholine ring. -
Protocol:
-
Dissolve the intermediate ketone (1.0 eq) in Methanol (10 vol).
-
Cool the solution to 0°C.
-
Add Sodium Borohydride (
, 0.5–0.7 eq) portion-wise over 30 minutes to control hydrogen gas evolution. -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench: Add saturated
solution or dilute HCl (carefully) to destroy excess hydride. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude alcohol is typically >95% pure.[1] Further purification can be achieved via silica gel chromatography (Hexane/EtOAc gradient).
-
Part 3: Analytical Characterization[4]
To validate the identity of the synthesized compound, the following analytical signatures are expected.
Proton NMR ( -NMR) Expectations (CDCl₃, 400 MHz)
-
Aromatic Region:
- ~7.3 ppm (d, 1H): Proton at C6 (ortho to ethanol group).
- ~6.9 ppm (d, 1H): Proton at C3 (ortho to Cl).
- ~6.8 ppm (dd, 1H): Proton at C5.
-
Benzylic Region:
- ~5.1 ppm (q, 1H): The methine proton (-CH OH-).
-
Morpholine Ring:
- ~3.8 ppm (t, 4H): Protons adjacent to Oxygen (-CH2-O -CH2-).
- ~3.1 ppm (t, 4H): Protons adjacent to Nitrogen (-CH2-N -CH2-).
-
Aliphatic Chain:
- ~1.4 ppm (d, 3H): The methyl group of the ethanol chain (-CH(OH)CH3 ).
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: [M+H]⁺ = 242.1 (for
Cl) and 244.1 (for Cl) in a 3:1 ratio, characteristic of a monochlorinated compound.
Part 4: Applications in Drug Discovery[5]
This molecule serves as a versatile building block in medicinal chemistry, particularly for:
-
Kinase Inhibitor Scaffolds: The 2-chloro-4-morpholinophenyl moiety is a "privileged structure" found in inhibitors of ALK (Anaplastic Lymphoma Kinase) and PI3K .[1] The chlorine atom provides a hydrophobic anchor in the ATP-binding pocket, while the morpholine extends into the solvent-exposed region.[1]
-
Chiral Resolution Precursor: The racemic alcohol can be resolved via enzymatic kinetic resolution (using lipases like Candida antarctica Lipase B) to generate enantiomerically pure intermediates, which are essential for increasing the potency and selectivity of final drug candidates.
References
-
Nucleophilic Arom
) Mechanisms: -
Reduction of Aryl Ketones
-
Brown, H. C., & Krishnamurthy, S. (1979).[1] "Forty Years of Hydride Reductions." Tetrahedron, 35(5), 567-607.
- Note: Authoritative review on the use of NaBH4 for chemoselective reduction of ketones in the presence of halides.
-
-
Morpholine Scaffolds in Medicinal Chemistry
-
Starting Material Data (2,4-Dichloroacetophenone)
